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Pomalidomide-C4-Br

PROTAC linker chemistry Nucleophilic substitution Leaving group ability

Sourcing a reliable, functionalized CRBN ligand with a reactive terminal bromide for PROTAC assembly is a common bottleneck. Pomalidomide-C4-Br (CAS 2355289-79-9) solves this by providing a pre-optimized pomalidomide warhead (CRBN Kd ~157 nM) tethered to a C4-bromoalkyl linker ready for direct SN2 conjugation. • Enables high-yield (≥97%) amide bond formation with amine-functionalized target ligands, minimizing chromatographic purification across parallel libraries. • C4 attachment preserves native CRBN binding affinity while demonstrating statistically lower off-target zinc finger degradation vs. C5 analogs (P = 0.0029). • Serves as direct precursor for azide installation (87% yield) enabling CuAAC click chemistry for modular PROTAC diversification. Supplied with ≥95% purity; refrigerated storage ensures 12-month shelf life.

Molecular Formula C17H18BrN3O4
Molecular Weight 408.2 g/mol
Cat. No. B14775741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C4-Br
Molecular FormulaC17H18BrN3O4
Molecular Weight408.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCBr
InChIInChI=1S/C17H18BrN3O4/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23/h3-5,12,19H,1-2,6-9H2,(H,20,22,23)
InChIKeyRTQXLQRPISFHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C4-Br: A Core Building Block for CRBN-Recruiting PROTACs and Targeted Protein Degradation Research


Pomalidomide-C4-Br (CAS 2355289-79-9) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate . Its molecular architecture consists of a pomalidomide warhead, which binds CRBN with a dissociation constant (Kd) comparable to native pomalidomide (~157 nM), tethered to a four-carbon alkyl linker that terminates in a bromo functional group . With a molecular weight of 408.2 g/mol and formula C17H18BrN3O4, it is a key synthetic intermediate for constructing proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders . Pomalidomide-based ligands constitute 46% of all CRBN-targeting PROTACs reported, underscoring the centrality of this scaffold in targeted protein degradation research [1].

Why Pomalidomide-C4-Br Cannot Be Replaced by Unfunctionalized Pomalidomide or Alternative Linker Chemistries


Generic substitution of Pomalidomide-C4-Br with unfunctionalized pomalidomide or other CRBN ligands is ineffective because the bromoalkyl linker is an integral structural component that dictates both the chemical reactivity and the spatial geometry required for successful PROTAC assembly . The terminal bromine atom serves as an excellent leaving group, with bromide having a conjugate acid pKa of -9, making it far more reactive in SN2 nucleophilic substitution reactions than hydroxyl (-OH) or amine (-NH2) terminated linkers, which exhibit pKa values of 15.7 and 38 for their conjugate acids, respectively [1]. Furthermore, linker attachment at the C4 position of the phthalimide ring has been shown to preserve strong CRBN binding affinity, whereas modifications at the C5 position can shift the binding orientation and modulate ternary complex cooperativity, potentially reducing degradation efficiency for certain target proteins . The specific combination of a C4 exit vector and a terminal bromide defines a unique chemical space that cannot be replicated by alternative building blocks such as Pomalidomide-C4-OH or Pomalidomide-C4-NH2 without additional synthetic steps and a loss of atom economy .

Quantitative Differentiation of Pomalidomide-C4-Br from Closest Analogs: A Comparator-Based Evidence Guide


Superior Leaving Group Reactivity of Bromide vs. Hydroxyl and Amine Termini in Nucleophilic Substitution

The terminal bromine atom in Pomalidomide-C4-Br functions as a superior leaving group compared to the hydroxyl terminus of Pomalidomide-C4-OH or the amine terminus of Pomalidomide-C4-NH2. The leaving group ability is quantified by the pKa of the conjugate acid: HBr (pKa -9) versus H2O (pKa 15.7) and NH4+ (pKa 9.2), indicating that bromide is approximately 1024-fold more acidic than water and thus a far better leaving group in SN2 reactions. This translates into significantly faster reaction kinetics and higher conjugation yields under mild conditions, which is critical for the efficient synthesis of PROTAC libraries where diverse target ligands must be attached rapidly and reliably (Supporting evidence) [1].

PROTAC linker chemistry Nucleophilic substitution Leaving group ability SN2 reactivity

Preserved CRBN Binding Affinity Confirms C4 Linker Attachment Does Not Disrupt E3 Ligase Engagement

The pomalidomide warhead in Pomalidomide-C4-Br retains binding affinity for the CRBN-DDB1 complex comparable to native pomalidomide. In surface plasmon resonance (SPR) studies using a truncated CRBN protein, pomalidomide exhibited a dissociation constant (Kd) of ~157 nM, compared to ~178 nM for lenalidomide and ~250 nM for thalidomide. The CRBN target engagement IC50 for pomalidomide was 3 µM, identical to lenalidomide, while thalidomide was 10-fold weaker at 30 µM (Class-level inference) . The C4 amino position of pomalidomide, through which the bromoalkyl linker is attached, is known to be solvent-exposed in the CRBN binding pocket, and functionalization at this position does not abrogate CRBN binding, as demonstrated in a modular chemistry toolbox study that successfully attached a variety of linkers via the 4-amino position without loss of CRBN affinity [1].

Cereblon binding affinity Kd IC50 E3 ligase engagement

Bromoacetyl Linker Attachment Enables High-Yield PROTAC Intermediate Synthesis Compared to Chloroacetyl Alternatives

In a comparative synthetic study, linker attachment to pomalidomide via bromoacetyl chloride proceeded in 97% yield under reflux in THF overnight, whereas the analogous reaction with chloroacetyl chloride achieved only 87% yield under identical conditions (Direct head-to-head comparison) [1]. This 10-percentage-point yield advantage for the bromoacetyl electrophile is consistent with the superior leaving group ability of bromide discussed above and translates into a significant improvement in material throughput for PROTAC synthesis campaigns. Subsequent conversion of the bromoacetyl intermediate to the azide (NaN3, acetone, reflux) proceeded in 87% yield, enabling the installation of click chemistry handles for bioorthogonal conjugation [1].

PROTAC synthesis Linker attachment yield Amide bond formation Bromoacetyl vs. chloroacetyl

C4 Functionalization Minimizes Off-Target Zinc-Finger Protein Degradation Relative to C5-Modified PROTACs

A high-throughput imaging screen profiling off-target degradation of zinc finger (ZF) proteins by pomalidomide-based PROTACs revealed a statistically significant difference between C4 and C5 modifications. Pairwise comparison of GFP degradation levels induced by SNAr pomalidomide analogues with C4 versus C5 modifications at the same dose showed a Wilcoxon matched-pairs signed-rank test P-value of 0.0029, indicating that C4-substituted analogues induced significantly less off-target ZF protein degradation than their C5 counterparts (Direct head-to-head comparison) [1]. Furthermore, C5 functionalization was identified as the preferred strategy for advanced optimization when selectivity or off-target risk becomes a priority, implying that C4-based linkers such as Pomalidomide-C4-Br are the default choice for early-stage PROTAC screening where broad degradation profiles are desired or where off-target ZF degradation is less of a concern for the specific target .

Off-target degradation Zinc finger proteins C4 vs. C5 selectivity PROTAC safety profiling

Optimal Application Scenarios for Pomalidomide-C4-Br Based on Quantitative Differentiation Evidence


High-Throughput PROTAC Library Synthesis Requiring Robust Conjugation Chemistry

Pomalidomide-C4-Br is ideally suited for parallel synthesis of PROTAC libraries where diverse target protein ligands must be conjugated rapidly and in high yield. The terminal bromide leaving group enables efficient SN2 displacement with amine-, thiol-, or hydroxyl-functionalized warheads under mild conditions, directly capitalizing on the demonstrated 97% yield achieved for bromoacetyl linker attachment in amide bond formations (Section 3, Evidence Item 3). This high-yielding chemistry minimizes the need for chromatographic purification across large compound libraries and ensures consistent product quality, a critical requirement for reproducible SAR studies in industrial drug discovery settings [1].

Early-Stage PROTAC Screening Campaigns Where Broad Degradation Profiles Are Desired

For initial degrader screens against novel therapeutic targets where the degradation selectivity profile is still being characterized, Pomalidomide-C4-Br provides a rational starting scaffold. The C4 attachment site has been shown to preserve strong CRBN binding affinity comparable to native pomalidomide (Kd ~157 nM, Section 3, Evidence Item 2), ensuring that E3 ligase recruitment is not a limiting factor in degradation efficiency. Additionally, C4-modified pomalidomide analogues exhibit statistically lower off-target zinc finger protein degradation compared to C5-modified analogues (P = 0.0029, Section 3, Evidence Item 4), but still retain the ability to degrade neosubstrates when incorporated into bifunctional PROTACs—making them suitable for broad phenotypic screening before selectivity optimization [2].

Click Chemistry-Enabled PROTAC Conjugation via Azide-Alkyne Cycloaddition (CuAAC)

Pomalidomide-C4-Br serves as a precursor for installing azide or alkyne handles for bioorthogonal click chemistry. Following bromide displacement with sodium azide—a transformation demonstrated to proceed in 87% yield (Section 3, Evidence Item 3)—the resulting azide intermediate can be directly employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-functionalized target ligands to assemble PROTACs with triazole linkers. This modular approach enables the rapid diversification of linker lengths and compositions without re-synthesizing the CRBN-recruiting moiety for each variant, significantly accelerating structure-activity relationship exploration [1].

Comparative Selectivity Profiling of C4- vs. C5-Derived PROTACs for Lead Optimization

When advancing a PROTAC lead from hit identification to lead optimization, Pomalidomide-C4-Br can be used in parallel with its C5-substituted analog (e.g., Pomalidomide-C5-Br) to empirically determine the optimal exit vector for a given target protein. The statistically significant difference in off-target ZF degradation profiles between C4 and C5 modifications (P = 0.0029) provides a quantitative framework for this comparison. By synthesizing matched PROTAC pairs differing only in linker attachment position, researchers can directly assess which geometry minimizes off-target degradation while maximizing on-target potency for their specific protein of interest, thereby establishing a data-driven rationale for the final degrader architecture [2].

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